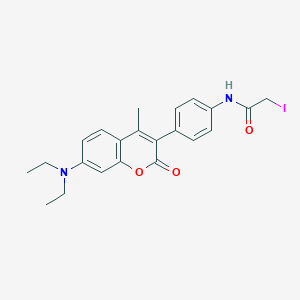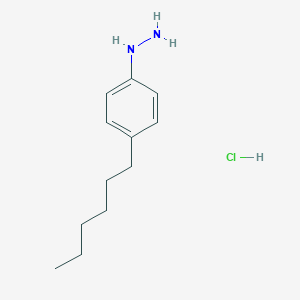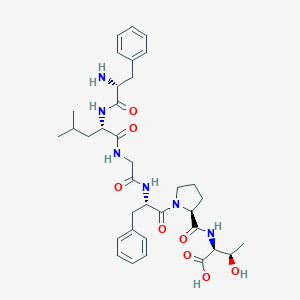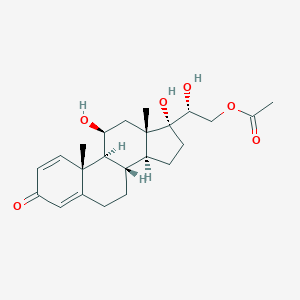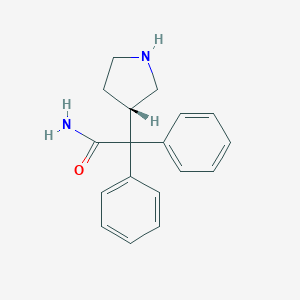![molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2](/img/structure/B149366.png)
2-[3-(4-Nitrophenyl)propylamino]ethanol
Vue d'ensemble
Description
2-[3-(4-Nitrophenyl)propylamino]ethanol is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s mentioned that this compound has antiarrhythmic potential , suggesting that it may interact with ion channels or other targets involved in cardiac electrical activity.
Mode of Action
Given its antiarrhythmic potential , it might work by modulating the activity of ion channels in the heart, thereby stabilizing the heart rhythm
Biochemical Pathways
Based on its potential antiarrhythmic effects , it could be inferred that it may influence pathways related to cardiac electrical activity, such as those involving sodium, potassium, or calcium channels. More research is required to elucidate these details.
Result of Action
It’s mentioned that this compound has been shown to effectively inhibit sodium borohydride-induced arrhythmias in guinea pigs . This suggests that it may have a stabilizing effect on heart rhythm.
Analyse Biochimique
Biochemical Properties
2-[3-(4-Nitrophenyl)propylamino]ethanol has been shown to be an effective antiarrhythmic agent . It inhibits sodium borohydride-induced arrhythmias in guinea pigs . The compound also blocks the effects of propylamine on the heart, which is thought to be due to its ability to form a condensation product with diborane, which is then hydrolyzed by water .
Cellular Effects
The cellular effects of this compound are primarily related to its antiarrhythmic properties . By inhibiting sodium borohydride-induced arrhythmias, it can influence cell function, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sodium borohydride and propylamine . It forms a condensation product with diborane, which is then hydrolyzed by water . This process blocks the effects of propylamine on the heart, thereby exerting its antiarrhythmic effects .
Propriétés
IUPAC Name |
2-[3-(4-nitrophenyl)propylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQCMUPYAXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439625 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130634-09-2 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


